7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound characterized by the presence of a triazolopyrimidine core and a trimethoxyphenyl group. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4,5-trimethoxybenzoyl chloride with 5-amino-1,2,4-triazole under basic conditions to form the desired triazolopyrimidine scaffold . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
7-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethoxyphenyl group can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential use as a tubulin polymerization inhibitor, showing promise in anticancer therapies.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-destabilizing agents.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
7-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific triazolopyrimidine core, which provides distinct binding properties and biological activities compared to other compounds with similar mechanisms .
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H14N4O3/c1-19-11-6-9(7-12(20-2)13(11)21-3)10-4-5-15-14-16-8-17-18(10)14/h4-8H,1-3H3 |
InChI Key |
OHVVOULAPBNHOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC=NN23 |
Origin of Product |
United States |
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